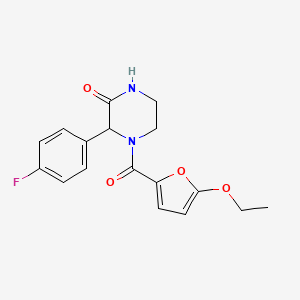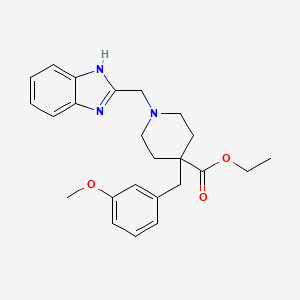![molecular formula C20H19FN4O2 B4260295 N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-3-yl)acetamide](/img/structure/B4260295.png)
N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-3-yl)acetamide
Vue d'ensemble
Description
N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as an indazole-based protein kinase inhibitor, and it has been shown to have promising antitumor activity in preclinical studies.
Applications De Recherche Scientifique
N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of various protein kinases, including cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. CDK inhibitors have been identified as potential anticancer agents, and this compound has shown promising activity against a variety of cancer cell lines in preclinical studies.
Mécanisme D'action
The mechanism of action of N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-3-yl)acetamide involves the inhibition of CDKs, which are critical regulators of the cell cycle. CDKs promote the progression of cells through the cell cycle by phosphorylating various proteins, including retinoblastoma protein (Rb), which is a tumor suppressor protein. Inhibition of CDKs by this compound leads to the accumulation of hypophosphorylated Rb, which in turn leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent antitumor activity in preclinical studies. It has been demonstrated to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to inhibit tumor growth in mouse xenograft models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-3-yl)acetamide in lab experiments is its potent antitumor activity. This compound has been shown to be effective against a variety of cancer cell lines and in mouse xenograft models. Additionally, this compound is relatively easy to synthesize and purify, making it a useful tool for researchers studying CDK inhibitors.
One of the limitations of using this compound in lab experiments is its potential toxicity. CDK inhibitors have been associated with various toxicities, including hematological toxicity and gastrointestinal toxicity. Additionally, the use of this compound in clinical trials may be limited by its pharmacokinetic properties, such as poor solubility and bioavailability.
Orientations Futures
There are several future directions for the study of N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-3-yl)acetamide. One potential direction is the development of more potent and selective CDK inhibitors based on the structure of this compound. Another direction is the investigation of the use of this compound in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to evaluate the safety and pharmacokinetic properties of this compound in clinical trials.
Propriétés
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-(2H-indazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c21-14-7-5-13(6-8-14)11-25-12-15(9-20(25)27)22-19(26)10-18-16-3-1-2-4-17(16)23-24-18/h1-8,15H,9-12H2,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZDBMHRMMLJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)NC(=O)CC3=C4C=CC=CC4=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-isopropyl-N-(2-methoxyethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4260234.png)
![2-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]-5-(pyrrolidin-1-ylcarbonyl)pyridine](/img/structure/B4260236.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4260239.png)
![1,5-dimethyl-4-{[methyl(quinolin-5-ylmethyl)amino]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4260245.png)
![2-methyl-4-[4-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenyl]but-3-yn-2-ol](/img/structure/B4260255.png)
![N'-(1-ethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4260260.png)
![6-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4260262.png)

![2-(1H-benzimidazol-1-ylmethyl)-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4260268.png)
![1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine](/img/structure/B4260288.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(imidazo[1,2-a]pyrimidin-2-ylmethyl)propanamide](/img/structure/B4260302.png)
![[1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-piperidinyl]methanol](/img/structure/B4260304.png)
![N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B4260309.png)
